2-Chloro-N-(2'-oxo-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-5'-YL)propanamide
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Overview
Description
2-Chloro-N-(2’-oxo-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-5’-YL)propanamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2’-oxo-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-5’-YL)propanamide typically involves multiple steps:
Formation of the Spirocyclic Indole Core: The initial step involves the construction of the spirocyclic indole core. This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted cyclopentanone with an indole derivative, under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The final step involves the formation of the propanamide moiety through an amidation reaction. This can be achieved by reacting the intermediate with a suitable amine under appropriate conditions, such as using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2’-oxo-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-5’-YL)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydro derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-(2’-oxo-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-5’-YL)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2’-oxo-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-5’-YL)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2’-oxo-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-5’-YL)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Chloro-N-(2’-oxo-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-5’-YL)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-Chloro-N-(2’-oxo-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-5’-YL)propanamide lies in its specific spirocyclic structure and the presence of the chloro and propanamide groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H17ClN2O2 |
---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
2-chloro-N-(2-oxospiro[1H-indole-3,1'-cyclopentane]-5-yl)propanamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-9(16)13(19)17-10-4-5-12-11(8-10)15(14(20)18-12)6-2-3-7-15/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
SGJCTQAHGSQJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)NC(=O)C23CCCC3)Cl |
Origin of Product |
United States |
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